molecular formula C20H13Cl2F2N3O5S B1677188 Oglemilast CAS No. 778576-62-8

Oglemilast

Katalognummer B1677188
CAS-Nummer: 778576-62-8
Molekulargewicht: 516.3 g/mol
InChI-Schlüssel: OKFDRAHPFKMAJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oglemilast, also known as GRC-3886, is a potent and selective PDE4 inhibitor . It has been investigated for the treatment of chronic obstructive pulmonary disease (COPD) and asthma . The chemical formula of Oglemilast is C20H13Cl2F2N3O5S .


Molecular Structure Analysis

The molecular structure of Oglemilast is complex, with a dibenzofuran moiety, which consists of two benzene rings fused to a central furan ring . The weight average of Oglemilast is 516.3 and the monoisotopic weight is 514.9921034 .


Physical And Chemical Properties Analysis

Oglemilast is a small molecule with a chemical formula of C20H13Cl2F2N3O5S . The average weight is 516.3 and the monoisotopic weight is 514.9921034 .

Wissenschaftliche Forschungsanwendungen

Oglemilast: Scientific Research Applications

Asthma Treatment: Oglemilast has been investigated as a potential treatment for asthma due to its properties as a PDE4 inhibitor . It was in phase II clinical trials, aiming to reduce inflammation and improve lung function in asthma patients .

Chronic Obstructive Pulmonary Disease (COPD): Similarly, for COPD, which is often associated with chronic bronchitis or emphysema, Oglemilast was tested to alleviate symptoms and enhance breathing in affected individuals .

Anti-Inflammatory Effects: The inhibition of PDE4 by Oglemilast suggests it may have broader anti-inflammatory effects, which could be applicable in various inflammatory conditions beyond respiratory diseases.

Immune Modulation: By modulating the activity of PDE4, Oglemilast could potentially influence immune responses, making it a candidate for research into autoimmune diseases and allergies.

Neuroprotective Potential: PDE4 inhibitors like Oglemilast have been studied for their neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Cognitive Function Improvement: There is interest in exploring the effects of PDE4 inhibitors on cognitive functions, possibly aiding in the treatment of cognitive impairments.

Discontinued Research: It’s important to note that research on Oglemilast did not attain the primary endpoint in a Phase IIb study on asthma patients, leading to discontinued research by Glenmark Pharmaceuticals .

Wirkmechanismus

Target of Action

Oglemilast is a potent and orally active phosphodiesterase-4 (PDE4) inhibitor . PDE4 is a cAMP-specific phosphodiesterase and is the dominant PDE in inflammatory cells, vascular endothelial cells, smooth muscle cells, keratinocytes, chondrocytes, and the central nervous system .

Mode of Action

Oglemilast interacts with its target, PDE4, by inhibiting its activity. This inhibition prevents the breakdown of cAMP, a major intracellular messenger . The increased intracellular levels of cAMP mediate the actions of the beta-sympathomimetic agonists .

Biochemical Pathways

The inhibition of PDE4 by Oglemilast affects the cAMP pathway. This pathway plays a crucial role in a variety of cellular responses, including inflammation and smooth muscle relaxation . By preventing the breakdown of cAMP, Oglemilast enhances these responses, potentially leading to anti-inflammatory effects and bronchodilation .

Pharmacokinetics

The metabolism and excretion details are yet to be determined .

Result of Action

Oglemilast’s inhibition of PDE4 leads to increased levels of cAMP, which can have various effects at the molecular and cellular level. For instance, it has been shown to inhibit pulmonary cell infiltration, including eosinophilia and neutrophilia, both in vitro and in vivo . This suggests that Oglemilast may have potential for the treatment of inflammatory airway diseases .

Action Environment

The efficacy and stability of Oglemilast, like many other drugs, can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s diet, and individual genetic factors . .

Safety and Hazards

The safety data sheet for Oglemilast suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-8-(methanesulfonamido)dibenzofuran-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F2N3O5S/c1-33(29,30)27-9-2-4-14-11(6-9)16-10(3-5-15(18(16)31-14)32-20(23)24)19(28)26-17-12(21)7-25-8-13(17)22/h2-8,20,27H,1H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFDRAHPFKMAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70999058
Record name N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oglemilast

CAS RN

778576-62-8
Record name Oglemilast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778576628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oglemilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12375
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OGLEMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67GXQ6WCC6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oglemilast
Reactant of Route 2
Reactant of Route 2
Oglemilast
Reactant of Route 3
Reactant of Route 3
Oglemilast
Reactant of Route 4
Reactant of Route 4
Oglemilast
Reactant of Route 5
Reactant of Route 5
Oglemilast
Reactant of Route 6
Oglemilast

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.